Cas no 1569295-17-5 (Ethyl 6-hydroxy-4-methylhexanoate)

Ethyl 6-hydroxy-4-methylhexanoate is a versatile ester compound characterized by its hydroxyl and methyl functional groups, which contribute to its reactivity and solubility in organic solvents. This compound is particularly valued in synthetic chemistry for its role as an intermediate in the production of fragrances, pharmaceuticals, and specialty chemicals. Its structural features, including the hydroxyl group at the 6-position and the methyl group at the 4-position, enable selective modifications, making it useful for derivatization and fine chemical synthesis. The ester functionality further enhances its stability and compatibility with a range of reaction conditions, offering flexibility in industrial and research applications.
Ethyl 6-hydroxy-4-methylhexanoate structure
1569295-17-5 structure
Product name:Ethyl 6-hydroxy-4-methylhexanoate
CAS No:1569295-17-5
MF:C9H18O3
MW:174.237423419952
MDL:MFCD33550420
CID:5655209
PubChem ID:155978277

Ethyl 6-hydroxy-4-methylhexanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-hydroxy-4-methylhexanoate
    • 1569295-17-5
    • EN300-27747962
    • Hexanoic acid, 6-hydroxy-4-methyl-, ethyl ester
    • Ethyl 6-hydroxy-4-methylhexanoate
    • MDL: MFCD33550420
    • Inchi: 1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3
    • InChI Key: RXTHTZIPYPWQRA-UHFFFAOYSA-N
    • SMILES: OCCC(C)CCC(=O)OCC

Computed Properties

  • Exact Mass: 174.125594432g/mol
  • Monoisotopic Mass: 174.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 0.976±0.06 g/cm3(Predicted)
  • Boiling Point: 233.3±23.0 °C(Predicted)
  • pka: 15.10±0.10(Predicted)

Ethyl 6-hydroxy-4-methylhexanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27747962-1g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
1g
$871.0 2023-09-10
Enamine
EN300-27747962-10g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
10g
$3746.0 2023-09-10
Enamine
EN300-27747962-1.0g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-27747962-0.5g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95.0%
0.5g
$679.0 2025-03-19
1PlusChem
1P0284KO-50mg
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
50mg
$303.00 2024-06-20
1PlusChem
1P0284KO-100mg
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
100mg
$434.00 2024-06-20
Aaron
AR0284T0-100mg
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
100mg
$439.00 2025-02-15
1PlusChem
1P0284KO-2.5g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
2.5g
$2172.00 2024-06-20
1PlusChem
1P0284KO-5g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95%
5g
$3183.00 2024-06-20
Enamine
EN300-27747962-0.05g
ethyl 6-hydroxy-4-methylhexanoate
1569295-17-5 95.0%
0.05g
$202.0 2025-03-19

Ethyl 6-hydroxy-4-methylhexanoate Related Literature

Additional information on Ethyl 6-hydroxy-4-methylhexanoate

Ethyl 6-hydroxy-4-methylhexanoate (CAS No. 1569295-17-5): A Comprehensive Overview in Chemical and Pharmaceutical Research

Ethyl 6-hydroxy-4-methylhexanoate, a compound with the chemical identifier CAS No. 1569295-17-5, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its ester functional group and hydroxyl substituent, presents a versatile platform for synthetic chemistry and drug development.

The molecular structure of Ethyl 6-hydroxy-4-methylhexanoate consists of a six-carbon chain with a hydroxyl group at the sixth position and a methyl group at the fourth position, esterified with ethanol. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both hydroxyl and ester groups allows for further functionalization, enabling the creation of more complex molecules with tailored properties.

In recent years, Ethyl 6-hydroxy-4-methylhexanoate has been explored for its potential role in the development of bioactive compounds. Its structural features make it an attractive candidate for synthesizing derivatives that exhibit pharmacological activity. For instance, researchers have investigated its use in the preparation of novel antimicrobial agents, leveraging its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

One of the most promising areas of research involving Ethyl 6-hydroxy-4-methylhexanoate is its application in drug delivery systems. The compound's ability to form stable complexes with other molecules suggests its potential as a carrier for therapeutic agents. This property is particularly relevant in the context of targeted drug delivery, where Ethyl 6-hydroxy-4-methylhexanoate could enhance the bioavailability and efficacy of drugs by protecting them from degradation and facilitating their transport to specific sites within the body.

Furthermore, Ethyl 6-hydroxy-4-methylhexanoate has been studied for its role in flavor and fragrance chemistry. Its ester functionality contributes to fruity and floral notes, making it a valuable component in perfumes and food additives. The compound's ability to blend well with other aroma compounds while maintaining its own distinct characteristics has made it a preferred choice for perfumers and flavorists seeking to create complex scent profiles.

The synthesis of Ethyl 6-hydroxy-4-methylhexanoate involves well-established organic reactions, including esterification and hydroxyl group introduction. These synthetic pathways are optimized for high yield and purity, ensuring that researchers can obtain the compound in sufficient quantities for their studies. The availability of reliable synthetic methods has facilitated its widespread use in academic and industrial research settings.

Recent advancements in computational chemistry have also contributed to our understanding of Ethyl 6-hydroxy-4-methylhexanoate's properties. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting structural modifications that could enhance pharmacological activity.

The environmental impact of Ethyl 6-hydroxy-4-methylhexanoate is another area of growing interest. Researchers are exploring sustainable synthetic routes that minimize waste and reduce energy consumption. Additionally, studies on the biodegradability of this compound are being conducted to assess its environmental footprint. These efforts align with broader trends in green chemistry aimed at developing environmentally friendly alternatives to traditional synthetic methods.

In conclusion, Ethyl 6-hydroxy-4-methylhexanoate (CAS No. 1569295-17-5) is a multifaceted compound with significant potential in chemical synthesis, pharmaceutical development, flavor chemistry, and environmental science. Its unique structural features enable diverse applications, making it a valuable asset in both academic research and industrial processes. As our understanding of this compound continues to evolve, it is likely to play an increasingly important role in advancing scientific knowledge and innovation across multiple disciplines.

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